![molecular formula C9H9ClN4O4 B2830909 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol CAS No. 372975-34-3](/img/structure/B2830909.png)

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

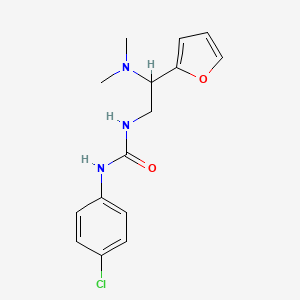

The compound “3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol” has a molecular formula of C9H9ClN4O4 . It is a derivative of 7-nitro-2,1,3-benzoxadiazole .

Molecular Structure Analysis

The molecular structure of this compound includes a benzoxadiazole ring substituted with a nitro group at the 4-position and a chloro group at the 7-position . The benzoxadiazole ring is further substituted with an amino group that is linked to a propan-1-ol group .Physical and Chemical Properties Analysis

The compound has an average mass of 272.645 Da and a monoisotopic mass of 272.031219 Da .Wissenschaftliche Forschungsanwendungen

Biomarkers in Inflammation and Autoimmune Diseases

The compound is utilized in the field of clinical biochemistry and immunology, particularly in the study of chronic inflammation and autoimmune diseases. For instance, nitro-aromatics like 3-nitrotyrosine, a derivative of the chemical , have been identified as potential biomarkers for oxidative damage in conditions like rheumatoid arthritis, highlighting the role of nitric oxide in joint damage (Kaur & Halliwell, 1994).

Analytical Chemistry and Psychiatric Research

In analytical chemistry, derivatives of this compound are used for pre-column fluorescence derivatization, aiding in the measurement of serum amino acid concentrations. This technique has been applied in psychiatric research, specifically in the study of schizophrenia, to understand the alterations in serum amino acid concentrations, highlighting gender-related differences and the potential influence of medications on these concentrations (Tomiya et al., 2007).

Neuropharmacology and Pain Management

In the realm of neuropharmacology, compounds structurally related to 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol have been studied for their potential in pain management and the understanding of pain mechanisms. For instance, certain D-amino acid oxidase inhibitors have shown potential in managing chronic neuropathic pain and could offer insights into the complex interactions between such compounds and morphine, providing a pharmacological basis for novel pain management strategies (Gong et al., 2012).

Environmental Health and Toxicology

The compound's derivatives also have significance in environmental health and toxicology. Studies have focused on the mutagenic and carcinogenic potential of nitro-aromatic hydrocarbons, which are structurally similar to this compound. These studies delve into the mutagenicity of these compounds for bacteria and mammalian cells and their potential role in inducing lung cancer, providing valuable information on the environmental and health impacts of these chemicals (Tokiwa et al., 1994).

Nuclear Medicine and Diagnostic Imaging

In the field of nuclear medicine and diagnostic imaging, derivatives of this compound are used in the development of radiotracers, such as 11C-CS1P1, targeting specific receptors like the sphingosine-1-phosphate receptor 1 (S1PR1). These radiotracers are crucial for visualizing and quantifying receptor expression and activity, thus playing a significant role in the diagnosis and monitoring of diseases like multiple sclerosis (Brier et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O4/c10-5-4-6(11-2-1-3-15)9(14(16)17)8-7(5)12-18-13-8/h4,11,15H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDGYQJLQCPHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1NCCCO)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2830830.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2830832.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2830833.png)

![4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2830840.png)

![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2830843.png)

![Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether](/img/structure/B2830844.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830847.png)